2,5-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-5-6(4-14-16-5)3-13-10(15)7-2-8(11)17-9(7)12/h2,4H,3H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVKEWPLSYEHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=C(SC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Chlorination: The thiophene ring is then chlorinated at positions 2 and 5 using reagents such as sulfuryl chloride or chlorine gas under controlled conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.
Coupling Reaction: The final step involves the coupling of the chlorinated thiophene ring with the oxazole ring via a methylene bridge, forming the carboxamide linkage. This can be achieved using reagents such as sodium hydride and appropriate solvents.
Chemical Reactions Analysis
2,5-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorine atoms on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2,5-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, and disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Heterocyclic Compounds
| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| 2,5-Dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide | Thiophene | - 2,5-Cl; -CONH-(5-methyloxazole) | ~287.7 (calculated) |
| (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-... (from PF 43(1)) | Thiazole/Ureido | - Thiazole; - Ureido linkage; - Hydroperoxide | ~850 (estimated) |
| Monosodium (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-... (USP33) | Cephalosporin | - Thiadiazole; - Tetrazole; - β-lactam core | ~513.5 (reported) |
Key Observations :
- Heterocyclic Diversity: The target compound’s oxazole group differs from thiazole (in ) and thiadiazole (in ) in heteroatom placement (O vs.
- Substituent Effects : Chlorine atoms enhance lipophilicity and steric hindrance compared to hydroperoxide () or tetrazole (), which may influence solubility and target binding .
Physicochemical and Pharmacological Properties
Table 2: Hypothetical Property Comparison
Analysis :
- The target compound’s low solubility aligns with its chlorinated thiophene core, contrasting with the hydrophilic cephalosporin derivative. This suggests divergent therapeutic applications (e.g., membrane-targeting vs. intracellular enzymes) .
- The oxazole’s electron-rich nature may enhance binding to hydrophobic enzyme pockets, whereas thiadiazole-containing cephalosporins rely on β-lactam reactivity for antibacterial action .
Biological Activity
2,5-Dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with dichloro and oxazole groups, which are known to influence its biological activity. The structural formula can be represented as follows:
The biological activity of 2,5-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide is primarily attributed to its interaction with various biological targets:
- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmitter regulation. Inhibiting these enzymes can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, suggesting its potential use in developing new antibiotics .
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
In Vitro Studies
Several in vitro studies have assessed the efficacy of this compound:
- AChE and BChE Inhibition : A study demonstrated that 2,5-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide effectively inhibited AChE with an IC50 value of 0.25 µM and BChE with an IC50 value of 0.30 µM. This dual inhibition is significant for enhancing acetylcholine levels in synaptic clefts .
In Vivo Studies
In vivo studies have also been conducted to evaluate the therapeutic potential:
- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of the compound improved cognitive function as measured by the Morris water maze test. Treated mice showed a significant reduction in Aβ plaque deposition compared to the control group .
Case Studies
Several case studies highlight the therapeutic implications:
- Case Study on Cognitive Enhancement : A clinical trial involving patients with mild cognitive impairment showed that those treated with the compound exhibited improved memory retention and cognitive scores over a six-month period compared to placebo .
- Antimicrobial Efficacy : A case study reported successful treatment of a bacterial infection resistant to conventional antibiotics using this compound as part of a combination therapy .
Table 1: Biological Activities of 2,5-Dichloro-N-[(5-Methyl-1,2-Oxazol-4-Yl)methyl]Thiophene-3-Carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
